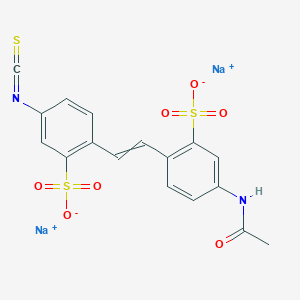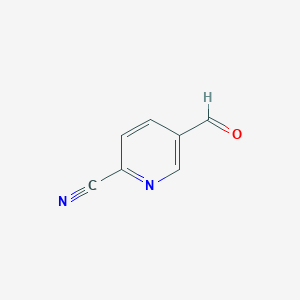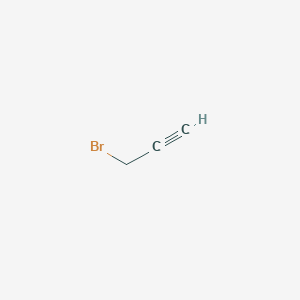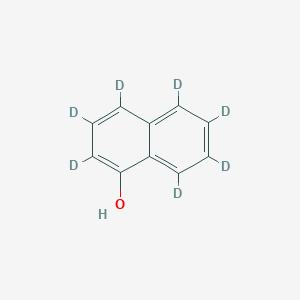
SITS
Übersicht
Beschreibung
"Sits," identified as sodium 4-acetamido-4′-isothiocyanatostilbene-2,2′disulphonate, is a compound with varied and often uncertain composition in commercial samples. Its synthesis, molecular structure, and properties have been the subject of various studies to establish its identity and implications for use in different fields, especially in histochemical applications (Horobin, Payne, & Jakobsen, 1987).
Synthesis Analysis
The synthesis of this compound and its related compounds involves complex processes that yield varied compositions. The identities of this compound and certain precursors and derivatives have been confirmed using modern spectroscopic methods, including IR, 1H, and 13C NMR, alongside microanalysis. However, pure this compound undergoes hydrolysis at room temperature, producing amines instead of the expected thioureas, suggesting that this compound does not bind covalently to proteins as previously expected (Horobin, Payne, & Jakobsen, 1987).
Molecular Structure Analysis
Molecular structure analysis of this compound and organic molecules highlights the importance of using specific computational tools and quantum chemistry methods. These analyses focus on pharmaceutical compounds and involve the calculation of molecular properties and descriptors related to chemical reactivity, providing insights into the structural and physicochemical information important for modeling analyses (Stefaniu & Pintilie Lucia, 2018).
Chemical Reactions and Properties
The chemical reactions and properties of a compound are functions of its molecular structure, with structure-property relationships developed by finding molecular descriptors that explain variations in properties among congeners/analogs. These relationships, quantified through quantitative structure-property relationships (QSPRs), aid in the estimation of properties for other molecules simply from their structures (Liang & Gallagher, 1997).
Physical Properties Analysis
Analyzing the physical properties of this compound involves understanding its synthesizability and molecular electronic properties in chemical compound space. Machine learning models, trained on databases of ab initio calculation results, predict multiple electronic ground- and excited-state properties, indicating the potential for high-throughput screening of virtual compounds (Montavon et al., 2013).
Chemical Properties Analysis
The chemical properties of this compound, including its interaction with other substances and its stability under various conditions, have been explored through the study of noncovalent synthesis and the design of new materials. This research focuses on the development of materials with predetermined structures, compositions, and properties, highlighting the role of noncovalent interactions in the assembly of molecular components (Whitesides et al., 1995).
Wissenschaftliche Forschungsanwendungen
Schlaganfallforschung: Das SITS-Register wurde in 96 wissenschaftlichen Berichten verwendet, die in internationalen Peer-Review-Zeitschriften veröffentlicht wurden . Diese Berichte basieren auf this compound-Daten und wurden auf verschiedenen Schlaganfallkonferenzen vorgestellt .
Zerebrale Venenthrombose (CVT)-Forschung: Im Jahr 2022 startete this compound ein neues Dateneingabeformular zur Erfassung von CVT-Daten . Das this compound-CVT-Protokoll ermöglicht die Dokumentation von Risikofaktoren, Pathophysiologie, klinischer Präsentation usw. .
Qualitätskontrolle und Benchmarking: This compound bietet Einzelzentren die Möglichkeit, das Register zur Qualitätskontrolle zu nutzen und ihre Daten mit nationalen und globalen Daten zu vergleichen .
Forschungsprojekt-Vorschläge: Zentren, die Mitglieder von this compound sind, können ihre Projekt-Vorschläge zur Beratung und Konsultation an den Wissenschaftlichen Ausschuss einreichen .
Schülerinteresse an Technologie und Wissenschaft (this compound)-Umfrage
Die this compound-Umfrage ist ein neues Instrument zur Messung des Interesses von Schülern an Wissenschaft und Technologie . Sie bewertet die folgenden Dimensionen:
Interesse am Lernen von Naturwissenschaften: Die this compound-Umfrage misst das Interesse von Schülern am Lernen von Naturwissenschaften .
Einsatz von Technologie zum Lernen von Naturwissenschaften: Sie bewertet auch das Interesse von Schülern am Einsatz von Technologie zum Lernen von Naturwissenschaften .
Wissenschaftsberufe: Die Umfrage misst das Interesse von Schülern an Wissenschaftsberufen
Eigenschaften
IUPAC Name |
disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O7S3.2Na/c1-11(20)19-15-7-5-13(17(9-15)29(24,25)26)3-2-12-4-6-14(18-10-27)8-16(12)28(21,22)23;;/h2-9H,1H3,(H,19,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2/b3-2+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAWAMRXPHRVQY-WTVBWJGASA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2Na2O7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27816-59-7 (Parent) | |
| Record name | SITS | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051023768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51023-76-8 | |
| Record name | SITS | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051023768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 5-(acetylamino)-2-[2-(4-isothiocyanato-2-sulfophenyl)ethenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 5-acetamido-2-[2-(4-isothiocyanato-2-sulphonatophenyl)vinyl]benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does SITS interact with its target and what are the downstream effects?
A1: this compound binds to the carrier protein responsible for anion transport, inhibiting the exchange of chloride ions (Cl-) for bicarbonate ions (HCO3-) across various biomembranes [, ]. This inhibition has been observed in systems like erythrocyte membranes [] and the blood-cerebrospinal fluid barrier []. By inhibiting HCO3- efflux from the cerebrospinal fluid (CSF) during metabolic alkalosis, this compound leads to a greater increase in CSF [HCO3-] compared to untreated conditions [].
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C18H13N3O8S2, and its molecular weight is 479.44 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: While the provided research papers do not delve into detailed spectroscopic analysis of this compound, its structure and properties have been widely studied. Information on specific spectroscopic data can be found in resources like chemical databases and research articles focused on this compound synthesis and characterization.
Q4: What is known about the performance and applications of this compound under various conditions?
A4: this compound is often used as a research tool to study anion transport mechanisms in various biological systems. Its stability and performance under specific experimental conditions may vary depending on factors like pH, temperature, and the presence of other compounds.
Q5: Does this compound exhibit any catalytic properties?
A5: this compound is primarily known for its inhibitory action on anion transport and does not exhibit significant catalytic properties. Its applications revolve around studying anion transport systems and related biological processes.
Q6: Have there been any computational chemistry studies or modeling efforts related to this compound?
A6: While the provided research papers do not explicitly mention computational studies on this compound, such approaches can be valuable for understanding its binding interactions, predicting potential analogs, and gaining further insights into its mechanism of action.
Q7: What are the SHE regulations surrounding this compound, and how can risks be minimized?
A7: Specific SHE regulations pertaining to this compound are not outlined in the research papers. As with any chemical compound, researchers should consult relevant safety data sheets, follow appropriate handling procedures, and adhere to laboratory safety guidelines.
Q8: Is there any information available on the ADME (absorption, distribution, metabolism, excretion) of this compound and its in vivo activity and efficacy?
A8: The provided research papers primarily focus on the mechanism of action and effects of this compound on anion transport in specific biological systems. Detailed information regarding its PK/PD properties would require further investigation.
Q9: What in vitro and in vivo models have been used to study the efficacy of this compound?
A11: this compound has been studied in various in vitro models, including isolated human erythrocytes [] and rat brain synaptic vesicles []. Additionally, its effects on CSF composition have been investigated in vivo using anesthetized dogs [].
Q10: Are there any known resistance mechanisms to this compound, and how does it relate to other compounds or classes?
A10: Information on specific resistance mechanisms to this compound is not covered in the provided research papers. Further research is needed to explore the development of resistance and potential cross-resistance with other anion transport inhibitors.
Q11: What is the known safety profile of this compound, including potential long-term effects?
A11: The research papers provided do not delve into detailed toxicological studies or long-term safety assessments of this compound. As with any chemical compound, researchers should consult relevant safety data sheets and exercise caution during handling and experimentation.
Q12: What is the broader significance of studying this compound and its effects on anion transport?
A12: Understanding the mechanisms of anion transport and the role of inhibitors like this compound is crucial for various physiological processes, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)


![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B43261.png)





